Cas no 1099632-72-0 (2-(1H-1,2,4-triazol-1-yl)benzene-1-sulfonamide)

2-(1H-1,2,4-triazol-1-yl)benzene-1-sulfonamide Chemical and Physical Properties
Names and Identifiers
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- 2-(1h-1,2,4-Triazol-1-yl)benzenesulfonamide
- 2-(1H-1,2,4-triazol-1-yl)benzene-1-sulfonamide
- Benzenesulfonamide, 2-(1H-1,2,4-triazol-1-yl)-
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- MDL: MFCD11650749
- Inchi: 1S/C8H8N4O2S/c9-15(13,14)8-4-2-1-3-7(8)12-6-10-5-11-12/h1-6H,(H2,9,13,14)
- InChI Key: PJWBFWSNXJPCSS-UHFFFAOYSA-N
- SMILES: S(C1C=CC=CC=1N1C=NC=N1)(N)(=O)=O
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 15
- Rotatable Bond Count: 2
- Complexity: 313
- XLogP3: 0.2
- Topological Polar Surface Area: 99.2
2-(1H-1,2,4-triazol-1-yl)benzene-1-sulfonamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1421889-50mg |
2-(1h-1,2,4-Triazol-1-yl)benzenesulfonamide |
1099632-72-0 | 98% | 50mg |
¥13478.00 | 2024-08-09 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1421889-1g |
2-(1h-1,2,4-Triazol-1-yl)benzenesulfonamide |
1099632-72-0 | 98% | 1g |
¥20055.00 | 2024-08-09 | |
Enamine | EN300-272029-1g |
2-(1H-1,2,4-triazol-1-yl)benzene-1-sulfonamide |
1099632-72-0 | 1g |
$770.0 | 2023-09-10 | ||
Enamine | EN300-272029-5g |
2-(1H-1,2,4-triazol-1-yl)benzene-1-sulfonamide |
1099632-72-0 | 5g |
$2235.0 | 2023-09-10 | ||
Enamine | EN300-272029-0.05g |
2-(1H-1,2,4-triazol-1-yl)benzene-1-sulfonamide |
1099632-72-0 | 95.0% | 0.05g |
$647.0 | 2025-03-20 | |
Enamine | EN300-272029-5.0g |
2-(1H-1,2,4-triazol-1-yl)benzene-1-sulfonamide |
1099632-72-0 | 95.0% | 5.0g |
$2235.0 | 2025-03-20 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1421889-100mg |
2-(1h-1,2,4-Triazol-1-yl)benzenesulfonamide |
1099632-72-0 | 98% | 100mg |
¥17625.00 | 2024-08-09 | |
Enamine | EN300-272029-0.25g |
2-(1H-1,2,4-triazol-1-yl)benzene-1-sulfonamide |
1099632-72-0 | 95.0% | 0.25g |
$708.0 | 2025-03-20 | |
Enamine | EN300-272029-0.5g |
2-(1H-1,2,4-triazol-1-yl)benzene-1-sulfonamide |
1099632-72-0 | 95.0% | 0.5g |
$739.0 | 2025-03-20 | |
Enamine | EN300-272029-2.5g |
2-(1H-1,2,4-triazol-1-yl)benzene-1-sulfonamide |
1099632-72-0 | 95.0% | 2.5g |
$1509.0 | 2025-03-20 |
2-(1H-1,2,4-triazol-1-yl)benzene-1-sulfonamide Related Literature
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Jayaraman Jayabharathi,Annadurai Prabhakaran,Chockalingam Karunakaran,Venugopal Thanikachalam,Munusamy Sundharesan RSC Adv., 2016,6, 18718-18736
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Nele Veldeman,Ewald Janssens,Klavs Hansen,Jorg De Haeck,Roger E. Silverans,Peter Lievens Faraday Discuss., 2008,138, 147-162
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Oriana Esposito,Alexandra K. de K. Lewis,Peter B. Hitchcock,Stephen Caddick,F. Geoffrey N. Cloke Chem. Commun., 2007, 1157-1159
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Kinga Suwinska,Anthony W. Coleman CrystEngComm, 2008,10, 1302-1304
Additional information on 2-(1H-1,2,4-triazol-1-yl)benzene-1-sulfonamide
Comprehensive Overview of 2-(1H-1,2,4-triazol-1-yl)benzene-1-sulfonamide (CAS No. 1099632-72-0): Properties, Applications, and Research Insights
The compound 2-(1H-1,2,4-triazol-1-yl)benzene-1-sulfonamide (CAS No. 1099632-72-0) is a sulfonamide derivative featuring a 1,2,4-triazole moiety, which has garnered significant attention in pharmaceutical and agrochemical research. Its unique molecular structure, combining a benzene sulfonamide core with a triazole ring, offers versatile chemical properties, making it a subject of interest for drug discovery and material science applications. Researchers frequently explore its potential as a bioactive scaffold due to its ability to interact with biological targets, such as enzymes and receptors.
In recent years, the demand for sulfonamide-based compounds has surged, driven by their role in developing antimicrobial agents, anti-inflammatory drugs, and enzyme inhibitors. The incorporation of a 1,2,4-triazole group enhances the compound's stability and binding affinity, aligning with trends in fragment-based drug design. This synergy has led to investigations into its efficacy against resistant pathogens, a hot topic in antibiotic research. Notably, the compound's CAS No. 1099632-72-0 is often searched alongside terms like "sulfonamide derivatives" and "triazole pharmaceuticals," reflecting its relevance in modern medicinal chemistry.
From a synthetic perspective, 2-(1H-1,2,4-triazol-1-yl)benzene-1-sulfonamide is synthesized via nucleophilic substitution reactions, where 1,2,4-triazole is introduced to a sulfonamide precursor. This process highlights its compatibility with green chemistry principles, another trending topic in industrial applications. Analytical techniques such as HPLC, NMR, and mass spectrometry are employed to validate its purity, addressing the growing consumer focus on quality control in chemical production.
Beyond pharmaceuticals, this compound's molecular stability and solubility profile make it a candidate for material science innovations, including polymer additives and corrosion inhibitors. Its thermal degradation behavior is frequently studied to assess suitability for high-temperature applications, a niche yet expanding field. Searches for "sulfonamide thermal properties" and "triazole stability" often intersect with discussions about CAS No. 1099632-72-0, underscoring its multidisciplinary appeal.
In summary, 2-(1H-1,2,4-triazol-1-yl)benzene-1-sulfonamide represents a compelling case study in the convergence of medicinal chemistry and industrial applications. Its dual functionality as a pharmacophore and material modifier positions it as a valuable asset in addressing contemporary challenges, from drug resistance to sustainable material development. As research progresses, its CAS No. 1099632-72-0 will likely remain a focal point in scientific literature and patent filings.
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